4-Bromo-2,3,5,6-tetrafluorophenol
Overview
Description
4-Bromo-2,3,5,6-tetrafluorophenol is a halogenated phenol compound with the molecular formula C6HBrF4O. It is characterized by the presence of bromine and four fluorine atoms attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known to be a fluorinated organic building block used in the preparation of various agrochemical and pharmaceutical components .
Mode of Action
The specific mode of action of 4-Bromo-2,3,5,6-tetrafluorophenol is not well-documented. It is likely that the compound interacts with its targets through the bromine and fluorine atoms, which are known to form strong bonds with many biological targets. The presence of multiple fluorine atoms could enhance the compound’s reactivity and selectivity .
Biochemical Pathways
Given its use in the synthesis of fluorine-containing biphenyl cross-linking agents, it may influence pathways related to polymer formation .
Result of Action
Its role as a building block in the synthesis of various compounds suggests that its effects would largely depend on the specific context of its use .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3,5,6-tetrafluorophenol can be synthesized through several methods. One common approach involves the bromination of 2,3,5,6-tetrafluorophenol using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, with the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3,5,6-tetrafluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides under suitable conditions.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted phenols or ethers.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydrocarbon derivatives with fewer halogen atoms.
Scientific Research Applications
4-Bromo-2,3,5,6-tetrafluorophenol is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Industry: Employed in the production of agrochemical components and materials with specialized properties.
Comparison with Similar Compounds
- 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
- 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde
- 4-Bromo-2,3,5,6-tetrafluorobenzene
Comparison: 4-Bromo-2,3,5,6-tetrafluorophenol is unique due to the presence of a phenol group, which imparts distinct chemical reactivity compared to its analogs. The phenol group allows for additional reactions such as oxidation and nucleophilic substitution, making it more versatile in synthetic applications .
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYSEVWUBQSGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382586 | |
Record name | 4-bromo-2,3,5,6-tetrafluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1998-61-4 | |
Record name | 4-bromo-2,3,5,6-tetrafluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3,5,6-tetrafluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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